

MYF-03-176: Application Notes and Protocols for Researchers

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Compound of Interest

Compound Name: MYF-03-176

Cat. No.: B10854854

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For researchers, scientists, and drug development professionals, this document provides detailed application notes and protocols for the use of **MYF-03-176**, a potent and orally active TEAD inhibitor. The information covers solubility, preparation of stock solutions, and its mechanism of action within the Hippo signaling pathway.

Introduction

MYF-03-176 is a selective inhibitor of TEA Domain (TEAD) transcription factors, which are key downstream effectors of the Hippo signaling pathway.^{[1][2]} By disrupting the interaction between TEAD and its co-activator, Yes-associated protein (YAP), **MYF-03-176** effectively suppresses the transcriptional activity that drives cell proliferation and survival in various cancers.^{[3][4]} These application notes provide essential information for the effective use of **MYF-03-176** in pre-clinical research.

Data Presentation

Solubility of MYF-03-176

The solubility of **MYF-03-176** in common laboratory solvents is summarized in the table below. This data is crucial for the preparation of stock solutions for both in vitro and in vivo studies.

Solvent	Solubility	Notes
DMSO (Dimethyl Sulfoxide)	100 mg/mL (243.68 mM)	May require sonication to fully dissolve. Use of newly opened, anhydrous DMSO is recommended as hygroscopic DMSO can impact solubility. [4]
Ethanol	Information not publicly available	-
Water	Information not publicly available	-
10% DMSO + 90% Corn Oil	≥ 2.5 mg/mL (6.09 mM)	A suitable formulation for in vivo oral administration. The solution should be clear.

Experimental Protocols

Preparation of Stock Solutions for In Vitro Use

This protocol details the preparation of a 10 mM stock solution of **MYF-03-176** in DMSO, a common starting concentration for cell-based assays.

Materials:

- **MYF-03-176** powder (Molecular Weight: 410.37 g/mol)
- Anhydrous Dimethyl Sulfoxide (DMSO)
- Sterile microcentrifuge tubes
- Calibrated micropipettes and sterile tips
- Vortex mixer
- Optional: Sonicator

Procedure:

- **Equilibrate Reagents:** Allow the vial of **MYF-03-176** powder and the DMSO to come to room temperature before opening to prevent condensation.
- **Weigh MYF-03-176:** Accurately weigh the desired amount of **MYF-03-176** powder. For example, to prepare 1 mL of a 10 mM stock solution, you will need 4.10 mg of the compound.
 - **Calculation:**
 - $\text{Volume (L)} \times \text{Concentration (mol/L)} = \text{Moles}$
 - $0.001 \text{ L} \times 0.01 \text{ mol/L} = 0.00001 \text{ moles}$
 - $\text{Moles} \times \text{Molecular Weight (g/mol)} = \text{Mass (g)}$
 - $0.00001 \text{ moles} \times 410.37 \text{ g/mol} = 0.0041037 \text{ g} = 4.10 \text{ mg}$
- **Dissolve in DMSO:** Add the appropriate volume of DMSO to the vial containing the **MYF-03-176** powder. For a 10 mM stock, if you weighed out 4.10 mg, add 1 mL of DMSO.
- **Ensure Complete Dissolution:** Tightly cap the vial and vortex thoroughly until the powder is completely dissolved. If necessary, sonicate the solution for a few minutes to aid dissolution. [4] Visually inspect the solution to ensure there are no visible particles.
- **Aliquot and Store:** Aliquot the stock solution into smaller, single-use volumes in sterile microcentrifuge tubes to avoid repeated freeze-thaw cycles.
- **Storage:** Store the stock solution aliquots at -20°C for short-term storage (up to 1 month) or at -80°C for long-term storage (up to 6 months). [4] When ready to use, thaw an aliquot at room temperature and dilute it to the desired final concentration in your cell culture medium.

Preparation of Formulation for In Vivo Use

This protocol describes the preparation of a **MYF-03-176** formulation suitable for oral administration in animal models.

Materials:

- **MYF-03-176** powder
- Anhydrous Dimethyl Sulfoxide (DMSO)
- Corn oil
- Sterile tubes
- Calibrated micropipettes and sterile tips
- Vortex mixer

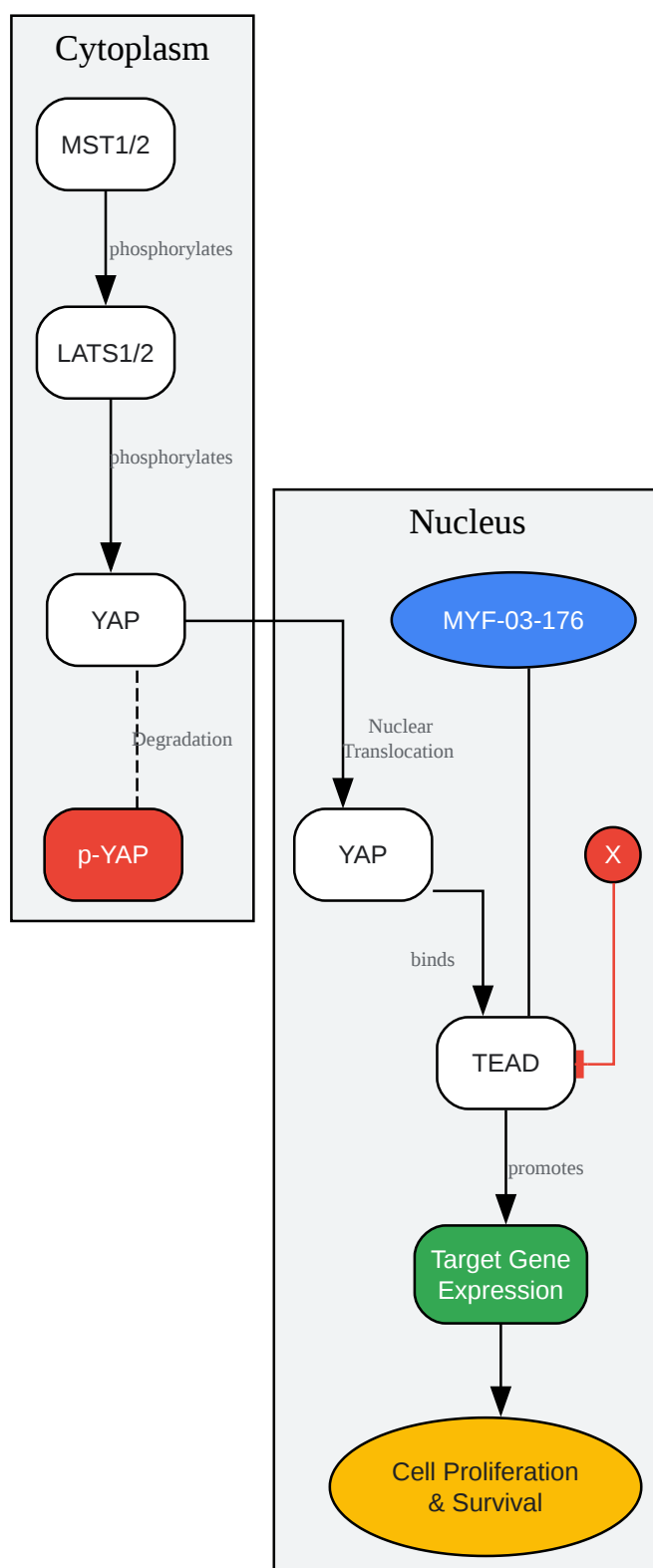
Procedure:

- **Prepare a Concentrated Stock in DMSO:** First, prepare a concentrated stock solution of **MYF-03-176** in DMSO. For example, to achieve a final concentration of 2.5 mg/mL in a 10% DMSO/90% corn oil formulation, you would first prepare a 25 mg/mL stock in DMSO.
- **Dilute with Corn Oil:** To prepare the final formulation, add 1 part of the 25 mg/mL DMSO stock solution to 9 parts of corn oil. For example, to prepare 1 mL of the final formulation, add 100 µL of the 25 mg/mL DMSO stock to 900 µL of corn oil.
- **Mix Thoroughly:** Vortex the mixture until it forms a clear and homogenous solution.
- **Administration:** The resulting solution can be administered orally to the animal model at the desired dosage.

Mandatory Visualization

Hippo Signaling Pathway and Mechanism of Action of MYF-03-176

The following diagram illustrates the Hippo signaling pathway and the point of intervention for **MYF-03-176**. In a state of pathway "OFF" (e.g., in many cancers), the transcriptional co-activator YAP translocates to the nucleus and binds to TEAD transcription factors, leading to the expression of genes that promote cell proliferation and inhibit apoptosis. **MYF-03-176** covalently binds to TEAD, preventing its association with YAP and thereby inhibiting downstream gene transcription.^{[2][3]}

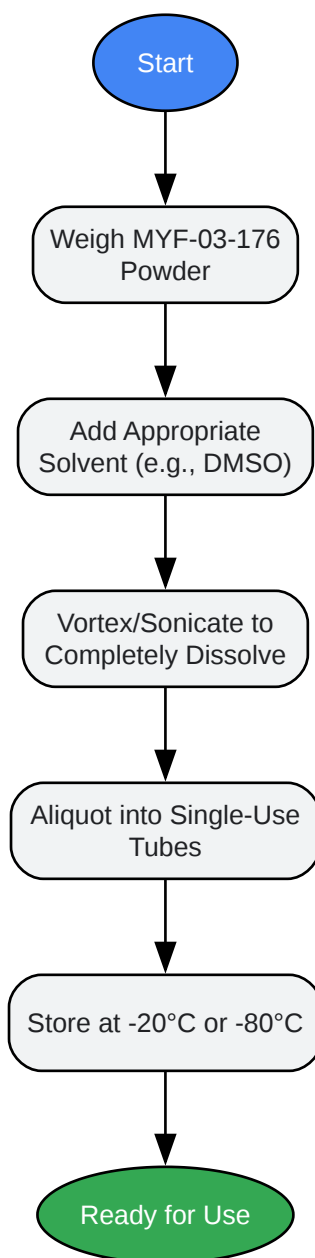


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Caption: **MYF-03-176** inhibits the YAP-TEAD interaction in the Hippo pathway.

Experimental Workflow for Stock Solution Preparation

The following diagram outlines the general workflow for preparing a stock solution of **MYF-03-176** for experimental use.



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Caption: Workflow for preparing **MYF-03-176** stock solutions.

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